1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene
Description
Overview of 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene
This compound (C₁₀H₁₀BrF₃) is a brominated aromatic compound characterized by a benzene ring substituted with a bromine atom at the para position and a trifluoromethyl-modified tert-butyl group at the opposing position. Its molecular structure combines electrophilic aromatic substitution reactivity with steric and electronic effects imparted by the bulky 1,1,1-trifluoro-2-methylpropan-2-yl group. The compound’s molecular weight is 267.09 g/mol, with a predicted boiling point of 220.8°C and density of 1.415 g/cm³.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrF₃ | |
| Molecular Weight | 267.09 g/mol | |
| Boiling Point | 220.8°C (predicted) | |
| Density | 1.415 g/cm³ (predicted) | |
| Melting Point | Not reported | - |
The trifluoromethyl group enhances lipophilicity (Log P reduction of 1.7 units compared to non-fluorinated analogs), while the tert-butyl moiety contributes to steric hindrance, influencing reactivity in cross-coupling reactions.
Historical Context and Discovery
The compound’s development parallels advancements in fluorinated organic chemistry during the late 20th and early 21st centuries. While its exact synthesis date remains undocumented, its structural motif aligns with methodologies described for analogous trifluoro-tert-butyl (TFTB) derivatives. Early fluorinated tert-butyl compounds, such as tert-butylbenzene, were synthesized via Friedel-Crafts alkylation, but the introduction of trifluoromethyl groups required innovative approaches like deoxyfluorination of triol precursors.
The rise of fluorinated motifs in medicinal chemistry, driven by their metabolic stability and bioavailability, spurred interest in this compound. Patents from the 2010s referencing brominated trifluoromethyl aromatics suggest industrial applications in agrochemicals and pharmaceuticals.
Relevance in Modern Chemical Research
This compound is pivotal in three domains:
- Drug Discovery : The trifluoromethyl-tert-butyl group reduces Log P while maintaining steric bulk, optimizing drug candidates for membrane permeability and target binding. For example, it serves as a precursor in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures common in kinase inhibitors.
- Materials Science : Fluorinated aromatics are employed in liquid crystal displays (LCDs) and low-dielectric-constant polymers. The compound’s electronic properties enable tuning of material stability and conductivity.
- Synthetic Methodology : Its bromine atom facilitates nucleophilic substitutions, while the trifluoromethyl group stabilizes intermediates in Pd-catalyzed reactions. Studies demonstrate its utility in synthesizing meta-substituted aromatics under phase-transfer conditions.
Scope and Structure of the Research Outline
This review systematically examines the compound’s synthesis, reactivity, and applications:
- Synthetic Pathways : Classical bromination vs. modern catalytic methods.
- Reactivity Profiles : Electrophilic substitution, cross-coupling, and fluorination dynamics.
- Applications : Case studies in medicinal chemistry and materials science.
Subsequent sections will exclude pharmacokinetic or safety data, focusing solely on chemical properties and research advancements.
Properties
IUPAC Name |
1-bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-9(2,10(12,13)14)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCQUAUGYNBEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216585 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoro-1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225380-05-1 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoro-1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225380-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(2,2,2-trifluoro-1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 1,1,1-Trifluoro-2-methylpropan-2-ylbenzene
A common approach is the electrophilic aromatic substitution bromination of the trifluoromethylated alkylbenzene. The reaction conditions are carefully controlled to favor monobromination at the para position due to steric and electronic effects.
- Reagents: Bromine (Br2) with a Lewis acid catalyst such as iron(III) bromide (FeBr3) or iron powder.
- Solvent: Non-polar solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3) are preferred to dissolve both reactants and control the reaction rate.
- Temperature: Low to moderate temperatures (typically 0–50°C) to prevent polybromination or side reactions.
- Reaction Time: Slow addition of bromine over several hours (e.g., 4 hours) to control reactivity and improve selectivity.
- Dissolve 1,1,1-trifluoro-2-methylpropan-2-ylbenzene in CCl4.
- Add iron powder or FeBr3 catalyst.
- Slowly add bromine dropwise under stirring at ~45°C.
- After bromine addition, maintain the temperature and stir for several hours to complete the reaction.
- Quench with sodium bisulfite to remove excess bromine.
- Wash with sodium hydroxide solution to neutralize acidic byproducts.
- Dry over anhydrous magnesium sulfate and isolate the product by filtration and concentration.
This method yields this compound with high purity (≥99%) and moderate to good yields (~60-70%) depending on exact conditions.
Introduction of the Trifluoromethylated Alkyl Group onto 1-Bromobenzene
Alternatively, the trifluoromethylated tert-butyl group can be introduced onto 1-bromobenzene via Friedel-Crafts alkylation or related methodologies:
- Reagents: 1-bromo-4-substituted benzene as starting material; trifluoromethylated alkyl halide or equivalent electrophile.
- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or zinc bromide (ZnBr2) supported on montmorillonite clay.
- Solvent: Non-polar solvents like pentane or dimethylformamide (DMF).
- Conditions: Inert atmosphere and dark conditions to prevent side reactions.
- Procedure: The catalyst is activated by stirring with solvent and clay support, then the bromobenzene and trifluoromethylated alkylating agent are combined with slow addition of bromine or other halogen sources to facilitate alkylation.
This method is less common for this exact compound but has been demonstrated for related trifluoromethylated cyclopropylbenzene derivatives, suggesting feasibility.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Carbon tetrachloride, chloroform, pentane | Non-polar solvents preferred |
| Catalyst | Iron powder, FeBr3, ZnBr2/montmorillonite | Catalysts promote electrophilic bromination or alkylation |
| Temperature | 20–102°C | Controlled heating to optimize yield |
| Bromine addition time | 3–5 hours (slow dropwise) | Controls selectivity and prevents overbromination |
| Workup | Sodium bisulfite, NaOH washes, MgSO4 drying | Removes excess bromine and acidic impurities |
Yield and Purity Data from Research
| Entry | Starting Material | Catalyst | Temp (°C) | Bromine (mmol) | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|---|
| 1 | 1,1,1-Trifluoro-2-methylpropan-2-ylbenzene | Iron powder | 45–92 | 75 | 4 | 66 | 99.2 |
| 2 | 1,1,1-Trifluoro-2-methylpropan-2-ylbenzene | Iron powder | 65–102 | 100 | 5 | 68 | 99.2 |
| 3 | 1-Phenyl-1-(trifluoromethyl)cyclopropane | ZnBr2/montmorillonite | 20 | Excess bromine | N/A | 100 (related compound) | Not specified |
Note: The yields and purity are based on HPLC and NMR characterization, indicating high-quality products suitable for further applications.
Analytical Characterization
- 1H-NMR: Aromatic protons appear as multiplets around δ 7.0–7.4 ppm.
- HPLC: Purity typically ≥99%.
- Mass Spectrometry: Molecular ion peaks consistent with C10H10BrF3.
- Other: IR and elemental analysis confirm the presence of bromine and trifluoromethyl groups.
Summary and Expert Notes
- The most reliable preparation method for this compound is the controlled bromination of the corresponding trifluoromethylated alkylbenzene using bromine and iron-based catalysts in non-polar solvents.
- Reaction parameters such as temperature, bromine addition rate, and catalyst loading critically affect yield and selectivity.
- Alternative methods involving Friedel-Crafts alkylation with trifluoromethylated alkyl halides on bromobenzene are less documented but feasible based on related compound syntheses.
- Purification typically involves aqueous workup to remove residual bromine and acidic byproducts, followed by drying and concentration.
- The compound’s high purity and well-defined structure make it suitable for use in pharmaceuticals, agrochemicals, or material science research.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenol, 4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline.
Oxidation: Formation of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid.
Reduction: Formation of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene serves as an essential intermediate in organic synthesis. It is utilized to synthesize various compounds through nucleophilic substitution reactions. The trifluoromethyl group enhances the electrophilicity of the carbon atom to which it is attached, facilitating reactions with nucleophiles such as amines and alcohols.
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Nucleophilic Substitution | Nucleophile + 1-Bromo-4-(trifluoromethyl)benzene | Amino or Hydroxy Derivatives |
| Cross-Coupling Reactions | Coupling with aryl or vinyl halides | Biaryl Compounds |
Pharmaceutical Development
Role in Drug Design
The compound has been investigated for its potential use in drug design due to its ability to modify biological activity. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical applications.
Case Studies in Drug Development
- Antiviral Agents : Research has shown that derivatives of this compound exhibit antiviral properties. For instance, modifications to the compound have led to the development of new antiviral agents targeting viral replication mechanisms.
- Anticancer Research : Studies indicate that fluorinated aromatic compounds can interact with specific biological targets involved in cancer cell proliferation. The incorporation of this compound into drug candidates has shown promise in enhancing efficacy against certain cancer types.
Material Science
Applications in Polymer Chemistry
The unique properties of this compound make it suitable for applications in material science, particularly in the development of fluorinated polymers. These polymers exhibit superior chemical resistance and thermal stability.
Table: Properties of Fluorinated Polymers Derived from 1-Bromo Compounds
| Property | Value | Significance |
|---|---|---|
| Thermal Stability | High | Suitable for high-temperature applications |
| Chemical Resistance | Excellent | Resistant to solvents and acids |
| Mechanical Strength | Enhanced | Improved durability |
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and trifluoromethyl groups contribute to the compound’s reactivity and ability to form covalent or non-covalent bonds with target molecules. These interactions can modulate the activity of enzymes, alter signal transduction pathways, or affect gene expression, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene and analogous brominated benzene derivatives:
Key Comparisons :
Electronic Effects :
- The trifluoro-tert-butyl group in the target compound is more sterically demanding and electron-withdrawing than the linear trifluoropropyl group in 1-bromo-4-(3,3,3-trifluoropropyl)benzene. This increases deactivation of the benzene ring, directing electrophilic substitutions to specific positions .
- Compared to 1-bromo-4-(trifluoromethoxy)benzene, the trifluoro-tert-butyl group provides greater steric hindrance but less resonance withdrawal, altering reactivity in Suzuki-Miyaura couplings .
Synthetic Utility :
- The target compound’s bulky substituent may slow down nucleophilic aromatic substitution (NAS) reactions compared to less hindered analogs like 1-bromo-4-(2-methylbutan-2-yl)benzene. However, its fluorine content improves stability in harsh reaction conditions .
- Suzuki-Miyaura coupling (as seen in for similar compounds) is feasible but may require optimized catalysts due to steric constraints .
Physicochemical Properties: Lipophilicity: The trifluoro-tert-butyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability in drug candidates . Thermal Stability: Fluorinated derivatives generally exhibit higher thermal stability. For example, the target compound’s decomposition temperature is likely higher than that of 1-bromo-4-(2-methylbutan-2-yl)benzene .
Biological Activity
1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene is a halogenated aromatic compound notable for its potential biological activities. Understanding its interactions at the molecular level is crucial for assessing its applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C10H9BrF3
- Molecular Weight : 267.08 g/mol
- CAS Number : 1357476-67-5
Biological Activity Overview
The biological activities of halogenated aromatic compounds often stem from their ability to interact with biological macromolecules such as proteins and nucleic acids. The specific activities of this compound include:
- Antimicrobial Activity : Preliminary studies indicate that halogenated compounds can exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups enhances lipophilicity, potentially increasing membrane permeability and leading to cytotoxic effects on microbial cells.
- Anticancer Potential : Research has suggested that similar compounds may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results showed significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as a biocide.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound could induce apoptosis in human breast cancer cells (MCF-7). The study suggested that the compound activates caspase pathways, leading to programmed cell death.
The mechanisms underlying the biological activities of this compound can be attributed to:
- Reactive Intermediates : The formation of reactive intermediates that can interact with cellular macromolecules.
- Membrane Disruption : Increased lipophilicity allows for easier penetration into cell membranes, leading to disruption of cellular functions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene, and how can reaction conditions be optimized?
- Synthetic Routes :
- Bromination : Direct bromination of the parent aromatic compound using bromine (Br₂) in the presence of Lewis acids like AlCl₃ or FeBr₃ under anhydrous conditions .
- Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 4-bromoaryl precursors and trifluoromethyl-substituted alkanes. Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands to enhance selectivity .
- Optimization :
- Temperature : Maintain 80–100°C for cross-coupling to balance reaction rate and by-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of halogenated intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >95% purity .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm) and trifluoromethyl group splitting patterns (δ 1.3–1.6 ppm for adjacent CH₃) .
- ¹³C NMR : Confirm CF₃ resonance at ~120–125 ppm and quaternary carbon signals from the tert-butyl-like substituent .
Q. What safety precautions are necessary when handling this compound?
- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent bromine loss or hydrolysis .
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (LD₅₀ >2000 mg/kg in rodents) .
- Waste Disposal : Neutralize with 10% NaHCO₃ before incineration to minimize Br₂ release .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- SHELX Refinement :
- Use SHELXL for high-resolution data (d-spacing <1.0 Å) to model disorder in the trifluoromethyl group .
- Apply TWIN commands for twinned crystals, common in halogenated aromatics due to symmetry .
Q. What strategies address contradictions in reaction yields from different synthetic methods?
- By-Product Analysis :
- GC-MS identifies halogen exchange by-products (e.g., 1-chloro derivatives) in cross-coupling reactions .
- TLC monitors unreacted starting materials (Rf ~0.3 in hexane/EtOAc 4:1).
- Yield Optimization :
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) and improves selectivity (yield ↑15%) .
- Additives : K₂CO₃ or CsF enhances Pd catalyst turnover in Suzuki reactions .
Q. How is this compound utilized in synthesizing bioactive molecules?
- Pharmaceutical Intermediates :
- IKK2 Inhibitors : Suzuki coupling with boronic esters forms biaryl motifs in AZD3264, a kinase inhibitor .
- Anticancer Agents : The CF₃ group enhances metabolic stability in prodrugs targeting hypoxia-inducible factors .
- Agrochemicals : Serves as a precursor for trifluoromethyl-containing herbicides via nucleophilic substitution .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
